molecular formula C13H11N5O2 B13374167 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile

3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile

Cat. No.: B13374167
M. Wt: 269.26 g/mol
InChI Key: AAIZVZRNWVJLMU-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile is a compound that belongs to the class of triazole derivatives.

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-oxo-2-[(E)-1H-1,2,4-triazol-5-yliminomethyl]propanenitrile

InChI

InChI=1S/C13H11N5O2/c1-20-11-4-2-9(3-5-11)12(19)10(6-14)7-15-13-16-8-17-18-13/h2-5,7-8,10H,1H3,(H,16,17,18)/b15-7+

InChI Key

AAIZVZRNWVJLMU-VIZOYTHASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C(/C=N/C2=NC=NN2)C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C=NC2=NC=NN2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted triazole derivatives and their corresponding alcohols or amines .

Scientific Research Applications

3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-oxo-2-[(1H-1,2,4-triazol-5-ylimino)methyl]propanenitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation. Additionally, the compound can reduce endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.